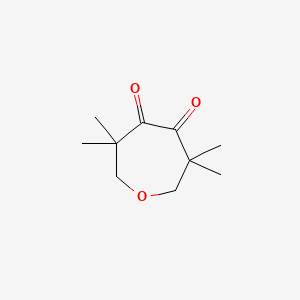

4,5-Oxepanedione, 3,3,6,6-tetramethyl-

Description

Overview of Seven-Membered Heterocyclic Ring Systems in Organic Chemistry

Seven-membered heterocyclic ring systems, which feature a ring of six carbon atoms and one heteroatom, are significant structural motifs in organic chemistry. Among these, oxepanes, containing an oxygen atom, are of particular interest due to their presence in a variety of natural products with important biological activities. The conformational flexibility of these larger rings presents a unique challenge in stereochemical control during synthesis. The study of seven-membered heterocycles is crucial for the development of new synthetic methodologies and for understanding the structure-activity relationships of complex molecules.

Significance of Dicarbonyl Moieties in Organic Synthesis and Reactivity

Dicarbonyl compounds are molecules that contain two carbonyl (C=O) groups. Their chemical reactivity is often distinct from that of monocarbonyl compounds, particularly when the carbonyl groups are in close proximity, such as in 1,2- (or alpha-) dicarbonyls. This arrangement in 4,5-Oxepanedione, 3,3,6,6-tetramethyl- imparts unique reactivity, making it a potentially valuable intermediate in organic synthesis. The adjacent carbonyl groups can participate in a variety of reactions, including condensations, rearrangements, and reductions, leading to the formation of diverse and complex molecular architectures. The photochemistry of 1,2-dicarbonyl compounds is also a well-studied area, with applications in photoredox catalysis and organic synthesis. researchgate.net

Historical Context and Prior Research on Related Oxepane (B1206615) Derivatives and Diones

Research into oxepane derivatives has been driven by their occurrence in natural products and their potential applications in medicinal chemistry. While the parent oxepane ring is a known scaffold, the synthesis and reactivity of substituted oxepanediones are less explored. The closest structurally characterized analog to the title compound found in the literature is 4,5-Thiepanedione, 3,3,6,6-tetramethyl-, where the oxygen heteroatom is replaced by sulfur. This thio-analog provides a valuable reference point for predicting the properties and reactivity of its oxygen-containing counterpart. Studies on other cyclic alpha-diketones also offer insights into the potential chemical behavior of 4,5-Oxepanedione, 3,3,6,6-tetramethyl-.

Rationale for Comprehensive Academic Investigation of 4,5-Oxepanedione, 3,3,6,6-tetramethyl-

The conspicuous absence of detailed experimental data on 4,5-Oxepanedione, 3,3,6,6-tetramethyl- in the scientific literature presents a clear knowledge gap. A comprehensive investigation into this compound is warranted for several reasons. Firstly, it would contribute to the fundamental understanding of seven-membered heterocyclic chemistry. Secondly, the unique combination of a sterically hindered alpha-dione within an oxepane ring suggests novel reactivity and potential applications in synthesis. The tetramethyl substitution is expected to influence the compound's conformational preferences and the reactivity of the dicarbonyl unit. Therefore, a thorough academic investigation would not only characterize a novel chemical entity but also potentially unlock new synthetic pathways and molecular designs.

Interactive Data Table: Predicted Properties of 4,5-Oxepanedione, 3,3,6,6-tetramethyl-

| Property | Predicted Value |

| Molecular Formula | C10H16O3 |

| Molecular Weight | 184.23 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated >200 °C (at atmospheric pressure) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ether, acetone) |

| CAS Number | Not assigned |

Structure

3D Structure

Properties

CAS No. |

42031-65-2 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

3,3,6,6-tetramethyloxepane-4,5-dione |

InChI |

InChI=1S/C10H16O3/c1-9(2)5-13-6-10(3,4)8(12)7(9)11/h5-6H2,1-4H3 |

InChI Key |

QRVXEZHTOOKHIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCC(C(=O)C1=O)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Oxepanedione, 3,3,6,6 Tetramethyl

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 4,5-Oxepanedione, 3,3,6,6-tetramethyl-, allows for the deconstruction of the target molecule into simpler, more readily available precursors. The analysis can proceed through several logical disconnections.

One primary disconnection is the C-O-C ether linkage, which points to an acyclic hydroxy dione (B5365651) precursor, such as 6-hydroxy-2,2,5,5-tetramethylhexane-3,4-dione . Intramolecular cyclization of this precursor would yield the desired oxepanedione.

Another approach involves disconnecting the carbon-carbon bonds within the ring. For instance, a disconnection adjacent to the carbonyl groups could suggest a convergent synthesis from two smaller fragments. A key precursor in many syntheses of related structures is 5,5-dimethyl-1,3-cyclohexanedione , which can be derived from the target molecule's substitution pattern. researchgate.net

A further retrosynthetic strategy considers the formation of the seven-membered ring from a six-membered precursor via ring expansion. nih.govresearchgate.net This would identify a highly substituted cyclohexanone (B45756) derivative as a key intermediate. A Baeyer-Villiger oxidation of a corresponding tetramethylated cyclohexanone could theoretically yield a seven-membered lactone, which could then be further elaborated. nih.govchemistrysteps.comsigmaaldrich.comwikipedia.orgmdpi.com

The gem-dimethyl substitution pattern suggests the use of starting materials containing a t-butyl group, such as pivaldehyde or pivalic acid , to simplify the introduction of these sterically hindered centers.

| Retrosynthetic Approach | Key Precursor | Potential Starting Materials |

| Intramolecular Cyclization | 6-hydroxy-2,2,5,5-tetramethylhexane-3,4-dione | Pivalic acid, isobutyraldehyde |

| Ring Expansion | Tetramethyl-substituted cyclohexanone | 3,3-Dimethylcyclohexanone |

| Convergent Synthesis | Pivaloyl-containing fragments | Pivaloyl chloride |

Development and Optimization of Novel Synthetic Routes to the Oxepanedione Core

The construction of the 4,5-Oxepanedione, 3,3,6,6-tetramethyl- core requires careful consideration of three key synthetic challenges: the formation of the seven-membered ring, the installation of the tetramethyl substitution pattern, and the introduction of the 4,5-dione functionality.

The synthesis of seven-membered rings is often complicated by unfavorable thermodynamics and kinetics. Several strategies could be employed to overcome these hurdles. nih.govacs.orgchemistryviews.orgnus.edu.sg

Ring-Expansion Reactions : These methods are advantageous as they can circumvent the high-dilution conditions often required for intramolecular cyclizations. nih.gov A potential route could involve a Tiffeneu-Demyanov-type ring expansion of a suitably substituted aminomethylcyclohexanol. vanderbilt.edu Another approach is the rearrangement-ring expansion of functionalized six-membered cyclic ethers. clockss.org

Intramolecular Cyclization : An intramolecular Williamson ether synthesis from a 1,6-diol precursor bearing the requisite tetramethyl substitution pattern is a plausible, albeit potentially low-yielding, approach. High-dilution conditions would likely be necessary to favor cyclization over intermolecular polymerization.

Cycloaddition Reactions : Modern synthetic methods such as [4+3] cycloadditions provide a powerful means for constructing seven-membered rings. researchgate.net However, the synthesis of appropriately substituted diene and allyl cation precursors for the specific target molecule would be a significant undertaking.

| Method | Description | Potential Advantages | Potential Challenges |

| Ring Expansion | Expansion of a six-membered ring to a seven-membered ring. | Avoids high dilution. | Requires synthesis of a complex precursor. |

| Intramolecular Cyclization | Formation of the ring from a linear precursor. | Direct approach. | Can lead to low yields and polymerization. |

| Cycloaddition | Combining two smaller molecules to form the ring. | Can be highly efficient and stereoselective. | Requires synthesis of specific precursors. |

The presence of gem-dimethyl groups at the 3 and 6 positions is a defining structural feature. The introduction of these quaternary centers can be approached in several ways.

A straightforward strategy would involve the use of starting materials that already contain the gem-dimethyl motif, such as those derived from pivalic acid or isobutyronitrile. For example, the condensation of an aromatic aldehyde with 5,5-dimethyl-1,3-cyclohexanedione is a known method for creating related tetramethyl-substituted heterocyclic systems. researchgate.net

Alternatively, these groups could be introduced via multiple alkylation steps on a suitable cyclic precursor. For example, exhaustive methylation of a precursor such as oxepane-3,6-dione could potentially yield the desired substitution pattern, although regioselectivity and over-alkylation could be significant issues.

The 4,5-dione moiety constitutes an α-diketone. Several established methods exist for the synthesis of this functional group. tandfonline.comnih.govorganic-chemistry.org

One of the most common methods is the oxidation of a precursor containing a methylene (B1212753) group adjacent to a ketone (an α-methylene ketone). For instance, if 3,3,6,6-tetramethyl-oxepan-4-one were synthesized, it could potentially be oxidized to the desired α-diketone using reagents such as selenium dioxide (SeO2).

Another viable route is the oxidation of a vicinal diol. The synthesis of 3,3,6,6-tetramethyl-oxepane-4,5-diol, followed by oxidation with a reagent like Swern oxidation or Dess-Martin periodinane, would furnish the target dione. A variety of oxidizing agents are available for this transformation, each with its own advantages in terms of mildness and selectivity.

| Precursor | Reagent | Reaction Type |

| α-Methylene Ketone | Selenium Dioxide (SeO2) | Oxidation |

| Vicinal Diol | Swern Oxidation | Oxidation |

| Vicinal Diol | Dess-Martin Periodinane | Oxidation |

| α,β-Dihydroxy Ketone | Carbonyldiimidazole | Elimination of a cyclic carbonate |

Exploration of Alternative Synthetic Pathways and Convergent Synthesis Approaches

Alternative methods for ring formation could also be explored, such as radical cyclizations of appropriately functionalized acyclic precursors or transition-metal-catalyzed annulation reactions. acs.org While less common for the synthesis of simple oxepanes, these methods can be powerful for the construction of complex cyclic systems.

Scale-Up Considerations and Process Chemistry for Efficient Production

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. acs.org

Key considerations for the scale-up of a synthesis for 4,5-Oxepanedione, 3,3,6,6-tetramethyl- would include:

Cost and Availability of Starting Materials : The chosen starting materials must be inexpensive and readily available in large quantities.

Reaction Conditions : Reactions should ideally be run at or near ambient temperature and pressure to minimize energy costs and the need for specialized equipment.

Reagent Selection : The use of toxic, hazardous, or expensive reagents should be avoided. Atom economy is also a key consideration, favoring reactions where most of the atoms from the reactants are incorporated into the final product.

Number of Steps : A shorter synthetic route is generally more efficient and cost-effective.

Purification : The purification of intermediates and the final product should be achievable through scalable methods such as crystallization or distillation, rather than chromatography.

Waste Reduction : The process should be designed to minimize the generation of waste products.

The challenges associated with the synthesis of medium-sized rings, such as the need for high dilution in cyclization steps, would need to be addressed to develop a practical and scalable process.

Application of Green Chemistry Principles in Synthetic Design

The hypothetical synthesis of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- via the Baeyer-Villiger oxidation can be evaluated and potentially improved through the lens of green chemistry principles. The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Catalysis: One of the key principles of green chemistry is the use of catalytic reagents over stoichiometric ones. In the context of the Baeyer-Villiger oxidation, while traditional methods often use stoichiometric amounts of peroxy acids, modern approaches have focused on the development of catalytic systems. For instance, the use of hydrogen peroxide as the oxidant in conjunction with a Lewis acid catalyst, such as a tin-containing zeolite, can make the process more environmentally benign. mdpi.com Hydrogen peroxide is an attractive green oxidant as its only byproduct is water.

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. A catalytic Baeyer-Villiger oxidation using hydrogen peroxide would have a high atom economy, as the catalyst is regenerated and the primary byproduct is water.

Use of Safer Solvents: The choice of solvent is another critical aspect of green chemistry. Many organic solvents are volatile, flammable, and toxic. Research into greener alternatives is ongoing. For the proposed synthesis, exploring the use of more environmentally friendly solvents, or even solvent-free conditions, could significantly improve the green credentials of the process. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under mild conditions would contribute to a more energy-efficient synthesis of 4,5-Oxepanedione, 3,3,6,6-tetramethyl-.

The following table outlines how green chemistry principles could be applied to the proposed synthesis:

Application of Green Chemistry Principles to the Synthesis of 4,5-Oxepanedione, 3,3,6,6-tetramethyl-

| Green Chemistry Principle | Application in the Proposed Synthesis |

|---|---|

| Catalysis | Employing a reusable Lewis acid catalyst instead of stoichiometric peroxy acids. |

| Benign Oxidants | Using hydrogen peroxide as the oxidant, with water as the only byproduct. |

| Safer Solvents | Investigating the use of greener solvents or performing the reaction under solvent-free conditions. |

| Energy Efficiency | Developing catalysts that are effective at lower temperatures to reduce energy consumption. |

By integrating these green chemistry principles into the synthetic design, the production of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- could potentially be achieved in a more sustainable and environmentally responsible manner. Further research would be necessary to develop and optimize such a green synthetic route.

Chemical Reactivity and Mechanistic Studies of 4,5 Oxepanedione, 3,3,6,6 Tetramethyl

Reactivity of the Dione (B5365651) Functional Group

The adjacent ketone groups in the 4,5-dione moiety are the primary sites for chemical transformations. However, the quaternary carbons at C3 and C6, each bearing two methyl groups, create a sterically congested environment that shields the carbonyl carbons from external reagents.

Nucleophilic Additions and Condensation Reactions (e.g., with nitrogen, oxygen, and carbon nucleophiles)

Nucleophilic addition is a characteristic reaction of ketones. libretexts.orgmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com For 4,5-Oxepanedione, 3,3,6,6-tetramethyl-, the rate and feasibility of such additions are significantly diminished by steric hindrance.

Generally, aldehydes are more reactive than ketones towards nucleophiles due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.org Ketones, with two alkyl groups, present a more crowded environment. libretexts.org In the case of 4,5-Oxepanedione, 3,3,6,6-tetramethyl-, the four methyl groups adjacent to the carbonyls create substantial steric shielding, making the approach of a nucleophile challenging. pressbooks.pub

Reactions with common nucleophiles are expected to be slow or require harsh conditions.

Nitrogen Nucleophiles: Condensation reactions with primary amines to form imines, or with reagents like hydroxylamine (B1172632) or hydrazine, would likely be sluggish. The formation of the initial tetrahedral intermediate would be sterically hindered.

Oxygen Nucleophiles: The formation of hydrates (geminal diols) in the presence of water, or acetals with alcohols, is a reversible process. rsc.org For sterically hindered ketones, the equilibrium often lies towards the starting materials. pressbooks.pub

Carbon Nucleophiles: Additions of organometallic reagents like Grignard or organolithium reagents are typically irreversible. masterorganicchemistry.com However, with severely hindered ketones, these strong bases may act as reducing agents or enolize the ketone if alpha-hydrogens are present, rather than adding to the carbonyl. rsc.org Given the lack of alpha-hydrogens in this specific dione, enolization is not an option, but reduction could be a competing pathway.

Table 1: Predicted Reactivity of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- with Common Nucleophiles

| Nucleophile Type | Example Reagent | Expected Reaction | Predicted Outcome |

|---|---|---|---|

| Nitrogen | Primary Amine (R-NH₂) | Imine Formation | Very slow; likely requires forcing conditions and catalysis. |

| Oxygen | Alcohol (R-OH) / H⁺ | Acetal (B89532) Formation | Unfavorable equilibrium; low yield of acetal expected. |

| Carbon | Grignard (R-MgX) | 1,2-Addition | Addition is possible but may be very slow; side reactions like reduction could occur. |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Reduction | Reduction to the corresponding diol is expected to be the primary pathway. |

α-Functionalization and Enolization Chemistry

Enolization is a critical process for many reactions of ketones, involving the formation of an enol or enolate anion by removing a proton from the α-carbon (the carbon adjacent to the carbonyl). masterorganicchemistry.comvanderbilt.edu This process requires the presence of at least one α-hydrogen. libretexts.org

In the structure of 4,5-Oxepanedione, 3,3,6,6-tetramethyl-, the α-carbons are the C3 and C6 positions. Both of these carbons are quaternary, meaning they are bonded to four other carbon atoms (the carbonyl carbon, the adjacent ring carbon, and two methyl carbons). Consequently, there are no α-hydrogens in this molecule.

Therefore, 4,5-Oxepanedione, 3,3,6,6-tetramethyl- is a non-enolizable dione . It cannot form an enol or an enolate under either acidic or basic conditions. This structural feature precludes it from participating in a wide range of reactions that proceed via enolate intermediates, such as:

Aldol (B89426) condensations

α-Halogenation

Alkylation at the α-carbon

Selective Reduction and Oxidation Reactions of the Ketone Groups

The reduction of the dione functional group is a more plausible transformation compared to nucleophilic additions that require bond formation with larger groups.

Reduction Reactions: The two ketone groups can be reduced to secondary alcohols, yielding 3,3,6,6-tetramethyl-oxepane-4,5-diol.

Hydride Reagents: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for ketone reduction. libretexts.org Due to the steric hindrance, the reaction rate may be slower than for unhindered ketones. The stereochemical outcome (i.e., the relative orientation of the two new hydroxyl groups) would depend on the direction of hydride attack. Typically, bulky reducing agents attack from the less hindered face of the carbonyl group. libretexts.orgacs.org Selective mono-reduction of one ketone group while leaving the other intact would be challenging due to the similar steric environments of the two carbonyls, but might be achievable with careful control of stoichiometry and reaction conditions.

Oxidation Reactions: Since the carbonyl carbons are already in a high oxidation state, further oxidation typically involves cleavage of adjacent carbon-carbon bonds. The Baeyer-Villiger oxidation, which is a key reaction for cyclic ketones, is discussed in section 3.2.2 as it involves rearrangement of the entire ring system.

Transformations Involving the Oxepane (B1206615) Ring System

The seven-membered oxepane ring possesses inherent ring strain, although less than smaller rings like oxetanes. researchgate.net This strain can be a driving force for ring-opening or rearrangement reactions, especially when activated by the electron-withdrawing dione functionality.

Ring Opening Reactions under Various Conditions (e.g., hydrolytic, reductive, nucleophilic)

The ether linkage in the oxepane ring is generally stable but can be cleaved under specific conditions. The presence of the ketone groups can influence the regioselectivity of ring-opening.

Hydrolytic (Acid-Catalyzed): In the presence of a strong acid and water, the ether oxygen can be protonated, making it a good leaving group. Subsequent attack by a nucleophile (like water) on an adjacent carbon (C2 or C7) would lead to ring cleavage, ultimately forming an acyclic hydroxy dicarboxylic acid derivative after oxidation.

Reductive Cleavage: Certain reducing agents, particularly those used in ether cleavage (e.g., H₂ with a metal catalyst under harsh conditions, or specific Lewis acids), could potentially open the ring.

Nucleophilic Ring Opening: Strong nucleophiles could potentially attack the carbons adjacent to the ring oxygen (C2 or C7). This is generally difficult for ethers unless the ring is highly strained (like an epoxide) or activated. researchgate.netmagtech.com.cn

Ring Contraction and Expansion Rearrangements (e.g., Baeyer-Villiger type rearrangements, if applicable)

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation is a highly relevant potential rearrangement for 4,5-Oxepanedione, 3,3,6,6-tetramethyl-. This reaction converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwikipedia.orgsigmaaldrich.com

In this dione, the reaction would involve the insertion of an oxygen atom between one of the carbonyl carbons (C4 or C5) and an adjacent carbon atom. The regioselectivity of the Baeyer-Villiger oxidation is predictable based on the migratory aptitude of the adjacent carbon groups. The group that can better stabilize a positive charge is more likely to migrate. organic-chemistry.orgjk-sci.com

For 4,5-Oxepanedione, 3,3,6,6-tetramethyl-, there are two possible migration pathways for each ketone:

Migration of the adjacent carbonyl-bearing carbon (e.g., C5 migrating for the C4 ketone).

Migration of the adjacent quaternary alkyl carbon (e.g., C3 migrating for the C4 ketone).

The general migratory aptitude order is: tertiary alkyl > secondary alkyl > primary alkyl > methyl. organic-chemistry.org A quaternary carbon, like C3 or C6, has a very low migratory aptitude. The migration of a carbonyl group is also not typically favored. However, oxidation of a 1,2-dione can lead to the formation of an anhydride (B1165640). Treatment of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- with a peroxyacid would likely result in the insertion of an oxygen atom between the two carbonyl carbons (C4 and C5) to form a cyclic anhydride. This would be a ring-expansion reaction in the sense that the resulting anhydride is a larger ring system if viewed from the perspective of the carbon chain, but it is more accurately described as an oxidative cleavage of the C4-C5 bond followed by anhydride formation. The product would be a derivative of 2,2,5,5-tetramethyl-hexanedioic acid.

This transformation would result in the formation of 2,2,5,5-tetramethyl-oxocane-4,5-dicarboxylic anhydride , effectively cleaving the original C4-C5 bond and forming a new anhydride linkage within the ring structure.

Table 2: Summary of Potential Ring Transformations

| Reaction Type | Reagent/Condition | Potential Product |

|---|---|---|

| Acid-Catalyzed Ring Opening | H₃O⁺, Δ | Acyclic hydroxy dicarboxylic acid derivative |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | 2,2,5,5-tetramethyl-oxocane-4,5-dicarboxylic anhydride |

Reactions at the Ether Linkage and Its Influence on Ring Stability

No information was found regarding the reactivity of the ether linkage in 4,5-Oxepanedione, 3,3,6,6-tetramethyl-. General principles of ether cleavage, typically requiring strong acids, suggest that the ether bond in the seven-membered ring could potentially undergo hydrolysis or cleavage under harsh conditions. The stability of the oxepane ring would be a key factor in such reactions, but specific studies on this compound are not available.

Reactivity Influenced by the Geminal Dimethyl Substituents

The influence of the geminal dimethyl groups at the 3- and 6-positions on the reactivity of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- has not been documented. In other cyclic systems, gem-dimethyl substitution is known to exert steric and electronic effects, often influencing reaction rates and conformational preferences. For instance, the Thorpe-Ingold effect describes how gem-dimethyl groups can alter bond angles and favor ring-closing reactions. However, without specific studies on this oxepanedione derivative, any discussion of these effects would be purely speculative.

Kinetic and Thermodynamic Aspects of Key Chemical Transformations

No kinetic or thermodynamic data, such as rate constants, activation energies, or equilibrium constants, for any chemical transformations involving 4,5-Oxepanedione, 3,3,6,6-tetramethyl- could be located in the searched scientific literature. Such data is crucial for understanding the feasibility and mechanism of chemical reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Oxepanedione, 3,3,6,6 Tetramethyl and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman)

Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- is dominated by absorptions arising from its key functional groups: the carbonyl (C=O) groups of the dione (B5365651) and the ether (C-O-C) linkage of the oxepane (B1206615) ring.

The carbonyl stretching vibrations are particularly informative. Due to the presence of two adjacent carbonyl groups, symmetric and asymmetric stretching modes are expected. The precise frequencies of these modes are sensitive to the dihedral angle between the two C=O bonds. For cyclic α-diones, these bands typically appear in the region of 1710-1760 cm⁻¹. The gem-dimethyl substitution is not expected to significantly shift these frequencies but may influence the conformational equilibrium, which in turn affects the observed carbonyl stretching frequencies.

The ether C-O-C stretching vibration is another key diagnostic peak, typically observed in the 1150-1085 cm⁻¹ range for cyclic ethers. The exact position of this band can provide insights into the ring strain and conformation of the seven-membered oxepane ring.

Stretching and bending vibrations of the C-H bonds in the tetramethyl and methylene (B1212753) groups will also be present, typically in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Asymmetric Stretch | 1730 - 1750 |

| Carbonyl (C=O) | Symmetric Stretch | 1710 - 1730 |

| Ether (C-O-C) | Asymmetric Stretch | 1150 - 1085 |

| Methyl (C-H) | Asymmetric Stretch | ~2962 |

| Methyl (C-H) | Symmetric Stretch | ~2872 |

| Methylene (C-H) | Asymmetric Stretch | ~2926 |

| Methylene (C-H) | Symmetric Stretch | ~2853 |

| Methyl (C-H) | Asymmetric Bend | ~1465 |

| Methyl (C-H) | Symmetric Bend | ~1375 |

Conformational Probes through Vibrational Modes

The flexibility of the seven-membered oxepane ring means that 4,5-Oxepanedione, 3,3,6,6-tetramethyl- can exist in multiple conformations, such as boat and chair forms. Vibrational spectroscopy can be employed to study this conformational isomerism. The positions and intensities of certain vibrational modes, particularly those involving the ring skeleton, are sensitive to the molecular geometry.

By performing temperature-dependent FTIR or Raman studies, it is possible to observe changes in the relative populations of different conformers. The appearance of new bands or changes in the relative intensities of existing bands as a function of temperature can provide thermodynamic information about the conformational equilibrium. Computational modeling, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental spectra to assign specific vibrational modes to different conformers and to predict their relative energies.

X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For 4,5-Oxepanedione, 3,3,6,6-tetramethyl-, this technique would offer unambiguous confirmation of its molecular geometry and reveal details about its packing in the crystal lattice.

Analysis of Bond Lengths, Bond Angles, Dihedral Angles, and Ring Puckering Parameters

The crystallographic data would allow for a detailed analysis of all geometric parameters. The C=O and C-O bond lengths can be compared to typical values to assess any electronic effects or strain within the molecule. Bond angles, particularly within the seven-membered ring, will provide a quantitative measure of the ring strain. Dihedral angles are crucial for defining the precise conformation of the oxepane ring. Ring puckering parameters, such as those developed by Cremer and Pople, can be calculated from the endocyclic torsion angles to provide a quantitative description of the ring's shape.

| Parameter | Expected Value/Range | Significance |

| C=O Bond Length | ~1.21 Å | Indicates the double bond character of the carbonyl group. |

| C-O (ether) Bond Length | ~1.43 Å | Reflects the single bond character of the ether linkage. |

| C-C Bond Length | ~1.54 Å | Typical for sp³-sp³ carbon single bonds. |

| O-C-C Bond Angle | ~109.5° | Deviations indicate ring strain. |

| C-C-C Bond Angle | ~109.5° | Deviations indicate ring strain. |

| O=C-C=O Dihedral Angle | Variable | Defines the relative orientation of the carbonyl groups. |

Characterization of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal, known as the crystal packing, is determined by intermolecular interactions. For 4,5-Oxepanedione, 3,3,6,6-tetramethyl-, which lacks strong hydrogen bond donors, the packing is likely to be governed by weaker interactions such as dipole-dipole interactions between the carbonyl groups and van der Waals forces. The analysis of the crystal structure would reveal any specific packing motifs and short intermolecular contacts that stabilize the crystal lattice.

Electronic Spectroscopy (UV-Vis and Circular Dichroism)

Electronic spectroscopy probes the electronic transitions within a molecule. For 4,5-Oxepanedione, 3,3,6,6-tetramethyl-, UV-Vis and Circular Dichroism (CD) spectroscopy can provide information about the electronic structure of the dione chromophore.

The UV-Vis spectrum of an α-dione typically shows two characteristic absorptions. A weak, long-wavelength absorption corresponding to the n → π* transition of the carbonyl groups, and a more intense, shorter-wavelength absorption corresponding to the π → π* transition. The position and intensity of the n → π* transition are particularly sensitive to the dihedral angle between the two carbonyl groups.

Circular Dichroism spectroscopy is a powerful technique for studying chiral molecules. If 4,5-Oxepanedione, 3,3,6,6-tetramethyl- were to be resolved into its enantiomers, or if a chiral derivative were synthesized, CD spectroscopy could be used to probe its absolute configuration and chiroptical properties. The sign and magnitude of the Cotton effects observed in the CD spectrum are directly related to the three-dimensional arrangement of the chromophores.

| Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| n → π | 350 - 500 nm | 10 - 100 M⁻¹cm⁻¹ |

| π → π | 200 - 250 nm | > 1000 M⁻¹cm⁻¹ |

Investigation of Electronic Transitions (e.g., n→π and π→π of the dione system)**

The electronic absorption spectrum of a dione system, such as that in 4,5-oxepanedione, 3,3,6,6-tetramethyl-, is primarily characterized by two types of electronic transitions: n→π* (non-bonding to anti-bonding pi) and π→π* (bonding pi to anti-bonding pi) transitions.

The n→π transitions* arise from the excitation of an electron from a non-bonding (n) orbital, localized on the oxygen atoms of the carbonyl groups, to an anti-bonding pi (π) orbital of the C=O double bond. These transitions are characteristically of low intensity (molar absorptivity, ε < 1000 L·mol⁻¹·cm⁻¹) and appear at longer wavelengths in the UV-visible spectrum. For cyclic ketones, these absorptions are typically observed in the range of 280-330 nm. nih.gov In cyclic α-diones, the interaction between the two carbonyl groups can lead to a splitting of the n and π energy levels, potentially resulting in two distinct n→π transitions. The near-ultraviolet spectrum of tetramethyl-1,3-cyclobutanedione, a related cyclic dione, exhibits maxima near both 340 nm and 300 nm, which have been attributed to such split transitions. tau.ac.il

The π→π transitions* involve the promotion of an electron from a bonding pi (π) orbital to an anti-bonding pi (π*) orbital. These transitions are typically of high intensity (ε > 1000 L·mol⁻¹·cm⁻¹) and occur at shorter wavelengths, usually in the far-UV region (< 200 nm). youtube.com Conjugation with other chromophores can shift these transitions to longer wavelengths.

Based on these principles, a theoretical UV-visible absorption spectrum for 4,5-oxepanedione, 3,3,6,6-tetramethyl- can be predicted. The expected electronic transitions are summarized in the table below.

| Transition Type | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Notes |

|---|---|---|---|

| n→π | ~280 - 340 | < 1000 | Low intensity, sensitive to solvent polarity. May show splitting due to dione interaction. |

| π→π | < 200 | > 1000 | High intensity. |

The solvent environment can influence the position of these absorption bands. For n→π* transitions, an increase in solvent polarity generally leads to a hypsochromic (blue) shift, as the polar solvent molecules stabilize the non-bonding orbital more than the anti-bonding π* orbital.

Chiroptical Properties for Enantiomerically Pure Forms (if applicable)

If 4,5-oxepanedione, 3,3,6,6-tetramethyl- were to exist in an enantiomerically pure form, it would exhibit optical activity, which can be investigated using chiroptical techniques such as Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of chiral molecules.

The chiroptical properties of cyclic diones are highly sensitive to the conformation of the ring system and the relative orientation of the carbonyl groups. acs.org The sign and magnitude of the Cotton effects in the CD spectrum, which correspond to the electronic transitions, can be used to determine the absolute configuration of the molecule.

For the n→π* transitions of the dione chromophore, the octant rule for ketones can be extended to α-diones to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl groups. The seven-membered oxepane ring in 4,5-oxepanedione, 3,3,6,6-tetramethyl- is flexible and can adopt various conformations, such as a twist-chair or a boat-chair. Each conformation would present a unique spatial arrangement of the tetramethyl substituents, leading to a distinct CD spectrum.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are powerful tools for predicting the CD spectra of chiral molecules and can be used to correlate the observed Cotton effects with specific enantiomers and their preferred conformations. acs.org The study of chiral tricyclo[4.3.0.0³,⁸]nonane-4,5-dione, a caged α-dione, demonstrated the utility of electronic and vibrational circular dichroism in unambiguously determining its absolute configuration. researchgate.net

A hypothetical summary of the expected chiroptical data for an enantiomer of 4,5-oxepanedione, 3,3,6,6-tetramethyl- is presented below. The signs of the Cotton effects are illustrative and would depend on the specific enantiomer and its conformation.

| Electronic Transition | Expected Wavelength Range (nm) | Expected Cotton Effect (Δε) | Structural Information Gained |

|---|---|---|---|

| n→π | ~280 - 340 | Positive or Negative | Determination of absolute configuration and conformational analysis of the oxepane ring. |

| π→π | < 200 | Positive or Negative | Provides further stereochemical information. |

Computational Chemistry and Theoretical Investigations of 4,5 Oxepanedione, 3,3,6,6 Tetramethyl

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Modern computational chemistry provides powerful tools to probe the electronic landscape of molecules like 4,5-Oxepanedione, 3,3,6,6-tetramethyl-.

To determine the most stable three-dimensional arrangement of atoms in 4,5-Oxepanedione, 3,3,6,6-tetramethyl-, computational chemists would employ geometry optimization techniques. Both Density Functional Theory (DFT) and ab initio methods are powerful approaches for this purpose.

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. Functionals such as B3LYP, paired with basis sets like 6-31G(d,p), are commonly used to predict the equilibrium geometry of organic molecules. This process involves finding the coordinates on the potential energy surface where the forces on all atoms are zero, corresponding to a stable or metastable structure.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can provide more accurate results, albeit at a greater computational expense. These methods are derived directly from the principles of quantum mechanics without empirical parameterization. For a molecule of this size, MP2 with a suitable basis set would be a viable option for refining the geometry and calculating accurate energies.

The expected outcome of these calculations would be the optimized bond lengths, bond angles, and dihedral angles of the most stable conformer of the 4,5-Oxepanedione, 3,3,6,6-tetramethyl- ring.

Table 1: Representative Theoretical Methods for Geometry Optimization

| Method | Description | Typical Basis Set |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | 6-31G(d,p) |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | cc-pVDZ |

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. libretexts.org

For 4,5-Oxepanedione, 3,3,6,6-tetramethyl-, the HOMO would likely be localized on the oxygen atoms of the carbonyl groups, which possess lone pairs of electrons. The LUMO is expected to be an antibonding π* orbital associated with the C=O bonds. A smaller HOMO-LUMO gap would suggest higher reactivity. libretexts.org

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-poor regions of the molecule. In this diketone, the oxygen atoms of the carbonyl groups would exhibit a negative electrostatic potential, indicating their nucleophilic character, while the carbonyl carbon atoms would show a positive potential, highlighting their electrophilic nature.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Predicted Location | Implication for Reactivity |

| HOMO | Lone pairs on the oxygen atoms of the carbonyl groups. | Susceptibility to electrophilic attack. |

| LUMO | π* antibonding orbitals of the carbonyl groups. | Susceptibility to nucleophilic attack. |

Conformational Analysis and Potential Energy Surfaces

The seven-membered oxepane (B1206615) ring in 4,5-Oxepanedione, 3,3,6,6-tetramethyl- is flexible and can adopt several different conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.

Seven-membered rings can exist in various conformations, including chair, boat, and twist-boat forms. For the oxepane system in 4,5-Oxepanedione, 3,3,6,6-tetramethyl-, computational methods would be used to identify all possible stable conformers. This involves starting with various initial geometries and performing geometry optimizations to find the local minima on the potential energy surface (PES). libretexts.orgwikipedia.org The presence of the bulky tetramethyl groups would significantly influence the conformational preferences, likely favoring structures that minimize steric hindrance.

The transition states connecting the stable conformers can be located on the potential energy surface using techniques like synchronous transit-guided quasi-Newton (STQN) methods. libretexts.org The energy difference between a stable conformer and a transition state represents the activation energy for the conformational interconversion. These energy barriers determine the flexibility of the ring system at a given temperature. A low energy barrier would indicate rapid interconversion between conformers.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the pathways of chemical transformations and characterizing the high-energy transition states. For 4,5-Oxepanedione, 3,3,6,6-tetramethyl-, one could investigate various potential reactions, such as its reduction, oxidation, or rearrangement.

By modeling a proposed reaction pathway, researchers can calculate the energies of reactants, products, intermediates, and transition states. The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the molecule as it transforms from reactant to product. libretexts.org The calculated activation energy (the energy difference between the reactants and the transition state) can be used to predict the reaction rate. For instance, in a study of the thermolysis of tetroxane derivatives, a stepwise mechanism was elucidated through computational modeling. nih.gov

Elucidation of Plausible Reaction Pathways and Intermediates

Theoretical investigations are instrumental in mapping the potential energy surface (PES) of a reaction, which helps in identifying plausible pathways, transition states, and intermediates. For a molecule such as 4,5-Oxepanedione, 3,3,6,6-tetramethyl-, computational methods like Density Functional Theory (DFT) can be employed to explore various potential transformations.

Plausible reaction pathways for this cyclic dione (B5365651) could include:

Ring-opening reactions: Cleavage of the C-O or C-C bonds in the seven-membered ring, potentially initiated by heat, light, or chemical reagents.

Ring-contraction reactions: Rearrangement to form more stable five- or six-membered ring systems.

Reactions at the carbonyl groups: Nucleophilic addition or reduction at one or both of the ketone functionalities.

Computational chemists can model these processes by performing geometry optimizations of reactants, products, and potential intermediates. mdpi.com Subsequently, transition state (TS) search algorithms are used to locate the highest energy point along the lowest energy path connecting reactants and products. mdpi.com The intrinsic reaction coordinate (IRC) method can then be used to confirm that the identified TS correctly connects the desired reactant and product states. While specific computational studies detailing the reaction pathways for 4,5-Oxepanedione, 3,3,6,6-tetramethyl- are not extensively documented in the literature, the established methodologies of computational chemistry provide a robust framework for such investigations. mdpi.comresearchgate.net

Calculation of Activation Energies and Reaction Rates

Once a transition state for a particular reaction pathway has been identified and verified, its energy relative to the reactant(s) can be used to calculate the activation energy (Ea) or activation enthalpy (ΔH‡). nih.gov This energy barrier is a critical determinant of the reaction rate. According to Transition State Theory (TST), the rate constant (k) of a reaction is exponentially dependent on the Gibbs free energy of activation (ΔG‡), which incorporates both enthalpic and entropic contributions.

Computational software can calculate these thermodynamic properties, allowing for the prediction of reaction rates at different temperatures. researchgate.net For instance, the thermolysis of related cyclic peroxides has been studied using DFT methods to determine the activation energies of different decomposition steps. nih.gov These calculations can help differentiate between competing reaction mechanisms, such as stepwise versus concerted pathways. nih.gov

Below is an illustrative table of the kind of data that would be generated from a computational study on the hypothetical reactions of 4,5-Oxepanedione, 3,3,6,6-tetramethyl-.

| Hypothetical Reaction Pathway | Method/Basis Set | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Free Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| Ring Opening via C-O Cleavage | B3LYP/6-31G(d) | 35.2 | 38.5 |

| Ring Contraction to Cyclohexanone (B45756) derivative | M06-2X/def2-TZVP | 42.1 | 45.3 |

| Nucleophilic attack by Hydride | B3LYP/6-31G(d) | 15.8 | 17.2 |

Prediction of Spectroscopic Parameters

Computational quantum chemistry is a highly effective tool for predicting various spectroscopic parameters, which can be used to aid in the identification and characterization of molecules.

Computational NMR Chemical Shift Predictions and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical methods can predict ¹H and ¹³C NMR chemical shifts with a useful degree of accuracy. The most common approach involves calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the chosen computational method, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). A comparison between calculated and experimental chemical shifts can provide strong support for a proposed structure. researchgate.net While numerous methods for ¹³C and ¹H NMR chemical shift prediction have been developed, a direct comparison for 4,5-Oxepanedione, 3,3,6,6-tetramethyl- requires experimental data which is not presently available in the cited literature. researchgate.net

The following table provides a hypothetical comparison between predicted and experimental NMR data to illustrate the application.

| Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C3/C6 (quaternary) | 45.1 | 44.8 | +0.3 |

| C4/C5 (carbonyl) | 209.5 | 210.2 | -0.7 |

| C2/C7 (methylene) | 75.3 | 74.9 | +0.4 |

| CH₃ (methyl protons) | 1.25 | 1.22 | +0.03 |

| CH₂ (methylene protons) | 2.68 | 2.65 | +0.03 |

Theoretical Vibrational Frequency Analysis (IR and Raman)

Theoretical calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. mdpi.com The process begins with finding the equilibrium geometry of the molecule through energy minimization. Subsequently, a vibrational frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes. nih.gov

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, these theoretical frequencies are often multiplied by an empirical scaling factor. nih.gov The analysis of the normal modes allows for the assignment of specific vibrational bands to the motions of particular functional groups, such as C=O stretching, C-O-C stretching, and CH₃ bending modes. nih.gov This provides a detailed understanding of the molecule's vibrational behavior. nih.gov

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|---|

| 1755 | 1702 | Very Strong | C=O symmetric stretch |

| 1742 | 1690 | Strong | C=O asymmetric stretch |

| 1120 | 1086 | Medium | C-O-C stretch |

| 2985 | 2895 | Strong | CH₃ asymmetric stretch |

| 2950 | 2862 | Strong | CH₂ symmetric stretch |

| 1460 | 1416 | Medium | CH₂ scissoring |

Quantum Chemical Studies on Aromaticity and Antiaromaticity

The concepts of aromaticity and antiaromaticity are fundamental in chemistry, describing the unusual stability or instability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. chemrxiv.org Aromaticity is typically associated with molecules that follow Hückel's rule (4n+2 π-electrons), while antiaromaticity is associated with those having 4n π-electrons. chemrxiv.org

These concepts, however, are not applicable to 4,5-Oxepanedione, 3,3,6,6-tetramethyl-. The oxepane ring is a seven-membered, saturated (alicyclic) and non-planar heterocyclic system. It lacks the continuous, cyclic array of p-orbitals necessary for π-electron delocalization. All carbon atoms in the ring, apart from the carbonyl carbons, are sp³-hybridized. Therefore, the molecule does not possess the structural and electronic features required to exhibit aromatic or antiaromatic character. nih.gov Quantum chemical studies would confirm a lack of cyclic delocalization, bond length equalization, or characteristic magnetic properties (such as diatropic or paratropic ring currents) associated with aromatic or antiaromatic compounds.

Applications in Materials Science and Polymer Chemistry Involving 4,5 Oxepanedione, 3,3,6,6 Tetramethyl

Role as a Monomer or Building Block in Polymer Synthesis

There is no available information on the use of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- as a monomer in polymerization reactions.

Polymerization Reactions Utilizing the Dione (B5365651) Functionality or Ring Strain

No studies have been found that describe the polymerization of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- by leveraging its dione functionality or the potential ring strain of the oxepane (B1206615) ring.

Synthesis of Novel Functional Polymers with Specific Properties

There are no reports on the synthesis of novel functional polymers derived from 4,5-Oxepanedione, 3,3,6,6-tetramethyl-.

Derivatization Strategies for Modulating Material Properties

No derivatization strategies for 4,5-Oxepanedione, 3,3,6,6-tetramethyl- aimed at modulating material properties have been reported in the literature.

Despite a comprehensive search for scientific literature, no specific information was found regarding the applications of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- in materials science and polymer chemistry, specifically concerning its chemical modification for enhanced properties or its use in grafting and surface functionalization.

Chemical Modification for Enhanced Solubility, Thermal Stability, or Mechanical Properties: No studies were identified that described the chemical alteration of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- to improve the characteristics of polymers.

Grafting and Surface Functionalization Approaches: There is no available literature detailing the use of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- in polymer grafting or for the functionalization of material surfaces.

It is possible that research into the applications of this specific compound in materials science is not yet in the public domain, is proprietary, or has not been extensively pursued. Therefore, the requested article with detailed research findings and data tables for the specified outline cannot be generated at this time due to the absence of relevant scientific data.

Future Directions and Emerging Research Avenues for 4,5 Oxepanedione, 3,3,6,6 Tetramethyl

Exploration of Asymmetric Synthesis Routes and Chiral Derivatization

The development of synthetic methodologies to produce enantiomerically pure forms of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- is a significant area for future research. Asymmetric synthesis is crucial for accessing chiral molecules, which can exhibit distinct biological activities and material properties.

Future work could focus on:

Chiral Catalysis: Investigating the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to control the stereochemistry during the formation of the oxepane (B1206615) ring.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the desired enantiomer of the target molecule.

Enantioselective Derivatization: Developing methods to separate enantiomers through the use of chiral derivatizing agents, which react with the dione (B5365651) to form diastereomers that can be separated using standard chromatographic techniques.

Success in this area would provide access to optically active building blocks for the synthesis of more complex chiral molecules.

Development of Catalytic Methods for Selective Transformations

The reactivity of the two ketone functionalities and the oxepane ring in 4,5-Oxepanedione, 3,3,6,6-tetramethyl- offers opportunities for selective catalytic transformations. Future research could explore:

Selective Reductions: Developing catalytic systems for the selective reduction of one or both ketone groups to the corresponding alcohols, leading to the formation of diols with defined stereochemistry.

Carbon-Carbon Bond Forming Reactions: Utilizing the ketone groups as handles for catalytic C-C bond formations, such as aldol (B89426) reactions or Grignard additions, to introduce new functional groups and build molecular complexity.

Ring-Opening and Rearrangement Reactions: Investigating catalytic methods to selectively open or rearrange the oxepane ring, providing access to a variety of linear or different heterocyclic structures.

The development of such catalytic methods would significantly expand the synthetic utility of this compound.

Integration into Complex Molecular Architectures and Nanostructures

The unique structural and functional group characteristics of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- make it a potential building block for the construction of larger, more complex molecules and materials.

Future research could focus on:

Polymer Chemistry: Investigating the use of the dione as a monomer in polymerization reactions to create novel polyesters or other polymers with potentially unique thermal or mechanical properties.

Supramolecular Chemistry: Exploring the ability of the molecule to participate in non-covalent interactions, such as hydrogen bonding or host-guest chemistry, to form well-defined supramolecular assemblies.

Nanomaterials: Incorporating the oxepanedione unit into the structure of nanomaterials, such as metal-organic frameworks (MOFs) or nanoparticles, to tailor their properties and functionalities.

These investigations could lead to the development of new materials with applications in areas such as drug delivery, catalysis, and electronics.

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics of transformations involving 4,5-Oxepanedione, 3,3,6,6-tetramethyl-, the application of advanced in situ spectroscopic techniques will be crucial. These techniques allow for the real-time monitoring of reacting species without the need for sample extraction.

Potential techniques to be explored include:

NMR Spectroscopy (ReactIR): To follow the concentration changes of reactants, intermediates, and products over time.

Infrared (IR) and Raman Spectroscopy: To monitor changes in vibrational modes associated with the ketone and ether functionalities.

Mass Spectrometry: To identify and quantify reaction components in real-time.

Data from these techniques would provide valuable insights for optimizing reaction conditions and understanding reaction pathways.

Synergistic Experimental and Computational Approaches for Predictive Chemistry

The combination of experimental studies with computational chemistry offers a powerful approach to accelerate research and development. For 4,5-Oxepanedione, 3,3,6,6-tetramethyl-, this synergy could be particularly fruitful.

Future research in this area could involve:

Reaction Mechanism Elucidation: Using computational methods, such as Density Functional Theory (DFT), to model reaction pathways and transition states, providing a theoretical framework to interpret experimental observations.

Prediction of Properties: Employing computational models to predict the physical, chemical, and spectroscopic properties of the molecule and its derivatives, guiding experimental efforts.

Catalyst Design: Using computational screening to identify promising catalyst candidates for selective transformations of the dione, reducing the need for extensive experimental screening.

By integrating computational and experimental approaches, a more comprehensive understanding of the chemistry of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- can be achieved, paving the way for its application in new and exciting areas.

Q & A

Q. What are the established synthesis protocols for 4,5-Oxepanedione, 3,3,6,6-tetramethyl-, and how do steric effects influence reaction efficiency?

Methodological Answer :

- Synthesis Routes : Common methods include acid-catalyzed cyclization of pre-functionalized diketones or oxidative coupling of substituted diols. The tetramethyl groups introduce steric hindrance, necessitating optimized conditions (e.g., elevated temperatures or high-pressure reactors) to overcome kinetic barriers .

- Steric Considerations : Use factorial design experiments to test variables like catalyst loading (e.g., Lewis acids), solvent polarity, and reaction time. For example, a 2³ factorial design can identify interactions between temperature, catalyst type, and solvent .

- Characterization : Confirm product purity via HPLC and GC-MS, with NMR (¹H/¹³C) to verify regioselectivity and steric effects on ring conformation .

Q. How can researchers validate the structural integrity of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- using spectroscopic techniques?

Methodological Answer :

- Multi-Technique Approach :

- NMR : Compare experimental ¹³C NMR shifts with DFT-calculated values to resolve ambiguities in methyl group positioning .

- IR Spectroscopy : Identify carbonyl stretching frequencies (C=O) near 1700–1750 cm⁻¹; deviations may indicate ring strain or hydrogen bonding .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and rule out byproducts .

- Data Cross-Validation : Reconcile discrepancies (e.g., unexpected splitting in NMR) by repeating experiments under inert atmospheres to exclude oxidation artifacts .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for 4,5-Oxepanedione derivatives be systematically addressed?

Methodological Answer :

- Root-Cause Analysis :

- Variable Isolation : Conduct controlled experiments to isolate factors like trace moisture (using molecular sieves) or oxygen sensitivity (via glovebox techniques) .

- Meta-Analysis : Aggregate literature data to identify trends (e.g., solvent polarity correlating with reaction yield) and outliers requiring replication .

- Computational Validation : Perform DFT calculations to model reaction pathways and compare activation energies under different conditions .

Q. What advanced computational models predict the reactivity of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- in polymer synthesis?

Methodological Answer :

Q. How can researchers design experiments to explore the compound’s potential in catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.